
2-(p-(Dimethylamino)phenyl)-5-ethyl-3-methyl-4-propyl-thiazolium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is characterized by the presence of a thiazolium ring, which is a five-membered ring containing both sulfur and nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(p-(Dimethylamino)phenyl)-5-ethyl-3-methyl-4-propyl-thiazolium iodide typically involves the reaction of 2-(p-(Dimethylamino)phenyl)-5-ethyl-3-methyl-4-propyl-thiazole with iodine. The reaction is carried out in an organic solvent such as methanol or ethanol under reflux conditions. The reaction mixture is heated to a temperature of around 60-80°C for several hours to ensure complete conversion of the starting material to the desired product. The product is then isolated by filtration and purified by recrystallization from an appropriate solvent.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The reaction conditions are optimized to maximize yield and minimize the formation of by-products. The purification process may involve additional steps such as chromatography or distillation to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(p-(Dimethylamino)phenyl)-5-ethyl-3-methyl-4-propyl-thiazolium iodide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolium ring to a thiazolidine ring.
Substitution: The dimethylamino group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Substituted thiazolium compounds.
Aplicaciones Científicas De Investigación
2-(p-(Dimethylamino)phenyl)-5-ethyl-3-methyl-4-propyl-thiazolium iodide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential as a fluorescent probe for biological imaging.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a component in electronic devices.
Mecanismo De Acción
The mechanism of action of 2-(p-(Dimethylamino)phenyl)-5-ethyl-3-methyl-4-propyl-thiazolium iodide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, leading to changes in their activity. The presence of the dimethylamino group and the thiazolium ring allows the compound to participate in various chemical interactions, including hydrogen bonding and π-π stacking, which contribute to its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(p-(Dimethylamino)phenyl)-5-ethyl-3-methyl-4-propyl-thiazole
- 4-(Dimethylamino)phenyl)-5-ethyl-3-methyl-4-propyl-thiazolium chloride
- **2-(p-(Dimethylamino)
Propiedades
Número CAS |
21176-91-0 |
|---|---|
Fórmula molecular |
C17H25IN2S |
Peso molecular |
416.4 g/mol |
Nombre IUPAC |
4-(5-ethyl-3-methyl-4-propyl-1,3-thiazol-3-ium-2-yl)-N,N-dimethylaniline;iodide |
InChI |
InChI=1S/C17H25N2S.HI/c1-6-8-15-16(7-2)20-17(19(15)5)13-9-11-14(12-10-13)18(3)4;/h9-12H,6-8H2,1-5H3;1H/q+1;/p-1 |
Clave InChI |
UQMOOWCIZHYEIS-UHFFFAOYSA-M |
SMILES canónico |
CCCC1=C(SC(=[N+]1C)C2=CC=C(C=C2)N(C)C)CC.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


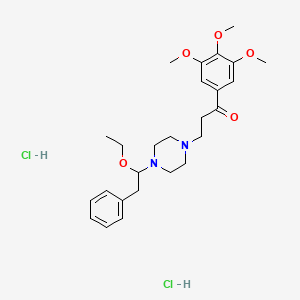
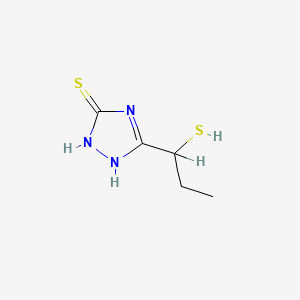
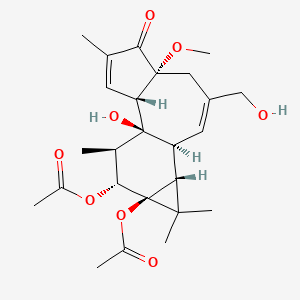

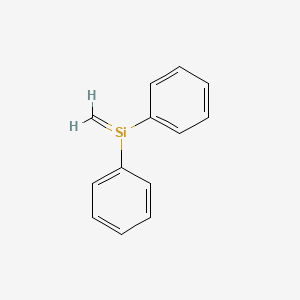

![(2S)-1-Acetyl-1,2,3,8-tetrahydropyrrolo[2,3-b]indole-2-carboxamide](/img/structure/B14700741.png)



![1-(diaminomethylidene)-2-[4-(4-nitrophenyl)sulfonylphenyl]guanidine](/img/structure/B14700756.png)
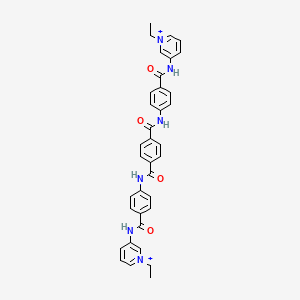
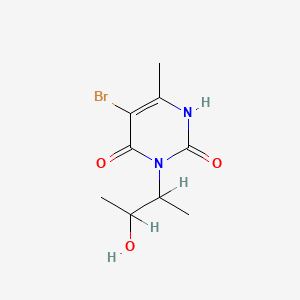
![7H-Furo[3,2-g][1]benzopyran-7-one, 2,3-dihydro-2,5,9-trimethyl-](/img/structure/B14700774.png)
